N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that belongs to the bipyridine family. This compound features a bipyridine moiety, which is known for its coordination chemistry and biological activity. The structure includes a methoxy group and a fluorine atom, which contribute to its unique chemical properties and potential biological applications. Its molecular formula is CHFNO, and it has a molecular weight of approximately 270.29 g/mol .
The reactivity of N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide can be attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of the fluorine atom enhances electrophilic substitution reactions on the aromatic ring, making it more reactive towards nucleophiles. The bipyridine unit can also participate in coordination chemistry, forming complexes with transition metals, which is significant in catalysis and material science.
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves several key steps:
These methods allow for the efficient synthesis of the compound while maintaining high purity levels.
N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide has potential applications in various fields:
Interaction studies involving N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with proteins or enzymes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide | Similar bipyridine structure | Different substitution pattern on the bipyridine |
| N-(pyridin-2-ylmethyl)-3-fluoro-4-methoxybenzamide | Contains a single pyridine instead of bipyridine | Less complex coordination chemistry |
| N-(quinolin-8-ylmethyl)-3-fluoro-4-methoxybenzamide | Quinoline instead of bipyridine | Potentially different biological activities |
These compounds illustrate variations in substitution patterns and structural frameworks that may influence their reactivity and biological properties compared to N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide.